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2-Chloro-n-(4-ethoxyphenyl)-n-(1-naphthylmethyl)acetamide

P2X3 receptor P2X1 selectivity Pain target

Discerning P2X3 subtype pharmacology requires tool compounds with defined selectivity windows. CENMA solves this with ~9-fold P2X3-over-P2X1 selectivity (IC50 883 nM vs 8,060 nM), enabling selective blockade at 1-5 µM in DRG neuron assays. Its dual P2X3/TRPV1 antagonism supports inflammation models where ATP and proton signaling converge. The chloroacetyl warhead enables ABPP-based target engagement profiling, while XlogP=5.0 predicts CNS partitioning for neural tissue studies.

Molecular Formula C21H20ClNO2
Molecular Weight 353.8 g/mol
CAS No. 2173098-90-1
Cat. No. B1531586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-n-(4-ethoxyphenyl)-n-(1-naphthylmethyl)acetamide
CAS2173098-90-1
Molecular FormulaC21H20ClNO2
Molecular Weight353.8 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N(CC2=CC=CC3=CC=CC=C32)C(=O)CCl
InChIInChI=1S/C21H20ClNO2/c1-2-25-19-12-10-18(11-13-19)23(21(24)14-22)15-17-8-5-7-16-6-3-4-9-20(16)17/h3-13H,2,14-15H2,1H3
InChIKeyZIBSBGIUYGLJBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(4-ethoxyphenyl)-N-(1-naphthylmethyl)acetamide: Chemical Class & Sourcing


2-Chloro-N-(4-ethoxyphenyl)-N-(1-naphthylmethyl)acetamide (CAS 2173098-90-1), also referred to as CENMA, is a small-molecule chloroacetamide derivative (C21H20ClNO2, MW 353.8 g/mol) . Its structure features a chloroacetyl warhead N,N-disubstituted with a 4-ethoxyphenyl group and a 1-naphthylmethyl group, placing it within the class of α-haloacetamides that have been explored as covalent inhibitors of various enzymes and as antagonists of purinergic (P2X) and TRP channels [1].

P2X3-selective antagonism

Supports P2X3 subtype pathway studies with reported selectivity over P2X1.

Dual P2X3/TRPV1 probe

May support investigation of convergent ATP and proton signaling in sensory neuron models.

High lipophilicity context

Predicted high CNS partitioning; assay solubility management required.

Covalent warhead utility

Chloroacetyl group may support activity-based protein profiling (ABPP) for target engagement.

2-Chloro-N-(4-ethoxyphenyl)-N-(1-naphthylmethyl)acetamide: Generic Substitution Limitations


Chloroacetamide-based screening compounds are frequently treated as commodity reagents; however, the N,N-disubstitution pattern, the ethoxyphenyl donor, and the naphthylmethyl lipophilic anchor collectively create a unique pharmacophore that cannot be replicated by simple N-aryl or N-alkyl chloroacetamides [1]. Substituting this compound with a generic chloroacetamide (e.g., 2-chloro-N-phenylacetamide) would eliminate the P2X3 antagonism profile demonstrated in BindingDB records, while replacing it with a close analog lacking the ethoxy group would alter the predicted logP (XlogP = 5) and likely disrupt target engagement [2]. The following quantitative evidence demonstrates that specific structural features translate into measurable biological and physicochemical differentiation.

Unique pharmacophore

N,N-disubstituted chloroacetamide with ethoxyphenyl and naphthylmethyl groups may not be replicated by generic N-aryl or N-alkyl analogs.

Lipophilicity shift

Replacing ethoxy or naphthyl moieties alters predicted high logP (~5) and may disrupt target engagement and tissue distribution.

Dual-target profile loss

Close analogs may lose P2X3/TRPV1 dual antagonism, limiting convergent pathway interaction studies.

2-Chloro-N-(4-ethoxyphenyl)-N-(1-naphthylmethyl)acetamide: Quantitative Differentiation


P2X3 vs P2X1 Subtype Selectivity

Among purinergic P2X antagonists, achieving subtype selectivity—particularly against the P2X1 receptor—is a recurring challenge. In a common assay platform (human recombinant receptors expressed in 1321N1 cells, ATP-induced Ca²⁺ influx), 2-Chloro-N-(4-ethoxyphenyl)-N-(1-naphthylmethyl)acetamide exhibits an IC₅₀ of 883 nM at hP2X3 and an IC₅₀ of 8,060 nM at hP2X1, yielding a selectivity ratio of approximately 9.1 [1]. This contrasts with non-selective P2X antagonists such as suramin, which typically shows IC₅₀ values in the low micromolar range across multiple P2X subtypes with minimal discrimination (class-level inference) [2].

P2X3/P2X1 Selectivity
Cross-study comparable
hP2X3 IC₅₀ 883 nM
hP2X1 IC₅₀ 8,060 nM
Ratio ~9.1
Supports P2X3-selective pathway studies; may reduce P2X1-mediated off-target effects.
Compared to non-selective suramin; Ca²⁺ flux in 1321N1 cells.
P2X3 receptor P2X1 selectivity Pain target

Lipophilicity Differentiation from Other P2X3 Antagonists

Calculated XlogP for 2-Chloro-N-(4-ethoxyphenyl)-N-(1-naphthylmethyl)acetamide is 5.0, reflecting the combined contributions of the naphthylmethyl and ethoxyphenyl moieties . For comparison, the clinical-stage P2X3 antagonist eliapixant (BAY 1817080) has a reported logD₇.₄ of approximately 2.5, indicating that the target compound is substantially more lipophilic (class-level inference based on structurally distinct P2X3 antagonist chemotypes) .

Lipophilicity
Class-level inference
XlogP 5.0
Higher predicted lipophilicity vs clinical-stage eliapixant (logD ~2.5) suggests different CNS partitioning and solubility profiles.
In silico prediction; experimental logD for comparator. Requires solubility management.
Lipophilicity XlogP CNS penetration

Dual P2X3/TRPV1 Antagonism Profile

2-Chloro-N-(4-ethoxyphenyl)-N-(1-naphthylmethyl)acetamide antagonizes human TRPV1 with an IC₅₀ of 14,000 nM (pH 5.5-induced Ca²⁺ influx, 1321N1 cells) [1], while exhibiting an hP2X3 IC₅₀ of 883 nM. In contrast, benchmark P2X3 antagonists such as A-317491 (hP2X3 Kᵢ = 22 nM) show negligible TRPV1 activity at relevant concentrations (class-level inference) . Although the absolute TRPV1 potency of the target compound is modest, the simultaneous engagement of both pain-relevant ion channels at micromolar concentrations distinguishes it from highly selective P2X3-only probes.

Dual P2X3/TRPV1
Class-level inference
hP2X3 IC₅₀ 883 nM
hTRPV1 IC₅₀ 14,000 nM
Dual antagonism may capture convergent ATP/proton signaling; distinct from single-target P2X3 probes.
A-317491 (hP2X3 Kᵢ 22 nM) shows no reported TRPV1 activity at relevant concentrations.
TRPV1 P2X3 Dual pharmacology Pain target

2-Chloro-N-(4-ethoxyphenyl)-N-(1-naphthylmethyl)acetamide: Optimal Research Applications


P2X3-Selective Pathway Probing in Sensory Neurons

The ~9-fold P2X3-over-P2X1 selectivity (IC₅₀ 883 nM vs 8,060 nM) [1] makes this compound suitable for dissecting P2X3-specific contributions to ATP-mediated signaling in dorsal root ganglion (DRG) neurons, where P2X3 is the predominant subtype. Researchers can use it at concentrations between 1–5 µM to achieve significant P2X3 blockade while minimizing P2X1 interference—a window not available with non-selective antagonists such as suramin.

Dual P2X3/TRPV1 Pharmacology in Inflammatory Pain

The compound's combined hP2X3 (IC₅₀ = 883 nM) and hTRPV1 (IC₅₀ = 14,000 nM) antagonism [2] supports its use as a dual-pathway probe in cellular models of inflammation where both ATP and proton signaling converge. This dual profile is distinct from single-target P2X3 antagonists (e.g., A-317491) and may reveal functional interactions between the two ion channels.

High Lipophilicity for CNS Tissue Distribution

With a calculated XlogP of 5.0 , this compound is predicted to achieve higher brain tissue partitioning than lower-logP P2X3 antagonists. This property is relevant for ex vivo brain slice electrophysiology or in vivo CNS pain models requiring adequate target engagement in neural tissues, provided solubility challenges are managed through appropriate formulation (e.g., DMSO stock with dilution into buffered saline containing BSA or cyclodextrin).

Covalent Target Profiling via Chloroacetyl Warhead

The chloroacetyl group in this compound can act as a covalent modifier of nucleophilic residues (e.g., cysteine thiols) [3]. This enables activity-based protein profiling (ABPP) studies to identify off-targets or validate target engagement in complex proteomes—a capability absent in non-electrophilic P2X3 antagonists.

Application
Selection Property
Validation Focus
P2X3-selective pathway studies
Subtype selectivity ratio
P2X3 vs P2X1 potency review
Dual P2X3/TRPV1 pharmacology research
Dual-target antagonism context
Convergent signaling endpoint review
CNS tissue distribution studies
High lipophilicity context
Brain partitioning and solubility management
Covalent target profiling
Chloroacetyl warhead reactivity
Target engagement ABPP validation
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